molecular formula C16H16BrClN2O2 B4584489 2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE

2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE

Cat. No.: B4584489
M. Wt: 383.7 g/mol
InChI Key: XKBJPUZPCHRGQW-UHFFFAOYSA-N
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Description

2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine and chlorine-substituted phenoxy group, a methyl group, and a pyridinylmethyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE typically involves multiple steps, including halogenation, nucleophilic substitution, and amide formation. One common method involves the reaction of 4-bromo-2-chlorophenol with 2-chloro-2-methylpropanoic acid in the presence of a base to form the intermediate 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with pyridin-3-ylmethanamine under amide formation conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Amide Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the phenoxy and pyridinyl moieties.

Scientific Research Applications

2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYLPROPANOIC ACID: A precursor in the synthesis of the target compound.

    4-BROMO-2-CHLOROPHENOL: Another precursor with similar halogenated phenoxy structure.

    N-(PYRIDIN-3-YL)METHANAMINE: A related compound with a pyridinylmethyl group.

Uniqueness

2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is unique due to its combination of halogenated phenoxy and pyridinylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-2-methyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O2/c1-16(2,22-14-6-5-12(17)8-13(14)18)15(21)20-10-11-4-3-7-19-9-11/h3-9H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBJPUZPCHRGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CN=CC=C1)OC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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